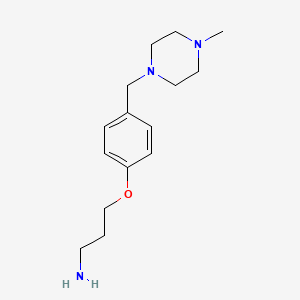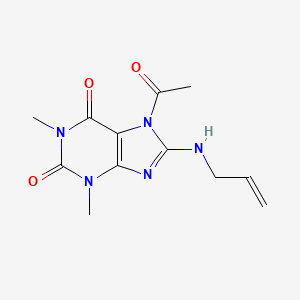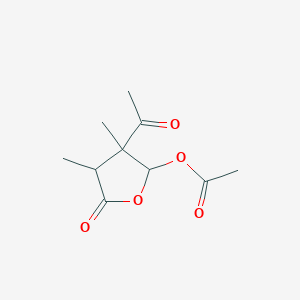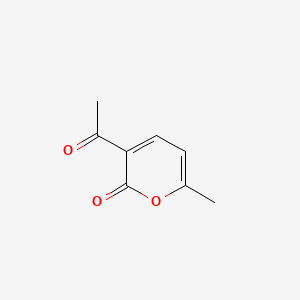
3-Acetyl-6-methyl-2-oxo-2h-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-6-methylpyran-2-one is an organic compound belonging to the class of pyranones. It is known for its distinctive structure, which includes a pyran ring substituted with acetyl and methyl groups. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 3-Acetyl-6-methylpyran-2-one can be synthesized through several methods. One common approach involves the condensation of acetoacetic ester with acetaldehyde in the presence of an acid catalyst such as concentrated sulfuric acid . Another method includes the reaction of 3-acetyl-2-hydroxy-6-methylpyran-4-one with enamines, leading to the formation of β-triketone derivatives .
Industrial Production Methods: Industrial production of 3-acetyl-6-methylpyran-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions: 3-Acetyl-6-methylpyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyranones depending on the nucleophile used.
科学研究应用
3-Acetyl-6-methylpyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It exhibits biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
作用机制
The mechanism of action of 3-acetyl-6-methylpyran-2-one involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes and disrupt their normal function, leading to antimicrobial effects .
相似化合物的比较
Triacetic acid lactone: Another pyranone derivative with similar structural features.
Dehydroacetic acid: A closely related compound with comparable chemical properties.
Uniqueness: 3-Acetyl-6-methylpyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its acetyl and methyl groups contribute to its versatility in various chemical reactions and applications.
属性
分子式 |
C8H8O3 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
3-acetyl-6-methylpyran-2-one |
InChI |
InChI=1S/C8H8O3/c1-5-3-4-7(6(2)9)8(10)11-5/h3-4H,1-2H3 |
InChI 键 |
LZUNNUZJBSBFRE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C(=O)O1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


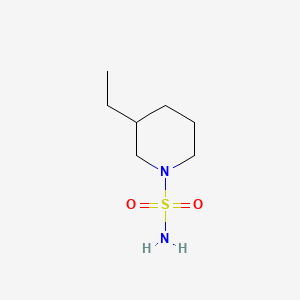
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
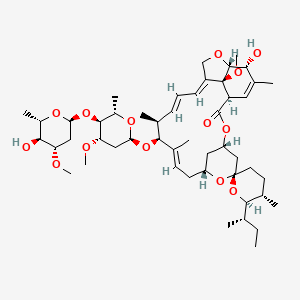
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)
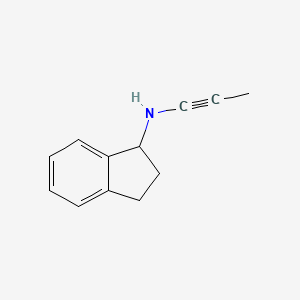
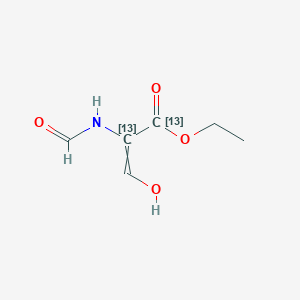
![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)

![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
